molecular formula C16H23N3O3 B12763967 2,2-Dimethyl-4-(2-hydroxy-3-(1-pyrrolidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one CAS No. 86267-20-1

2,2-Dimethyl-4-(2-hydroxy-3-(1-pyrrolidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one

Cat. No.: B12763967
CAS No.: 86267-20-1
M. Wt: 305.37 g/mol
InChI Key: OULBZCCFXMGBRH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(2-hydroxy-3-(1-pyrrolidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is a complex organic compound that belongs to the class of pyrido-oxazinones. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a hydroxyl group, and a pyrido-oxazinone core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(2-hydroxy-3-(1-pyrrolidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrido-Oxazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: This can be achieved through nucleophilic substitution reactions where a pyrrolidine derivative is introduced.

    Hydroxyl Group Addition: The hydroxyl group can be introduced via oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(2-hydroxy-3-(1-pyrrolidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anti-cancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(2-hydroxy-3-(1-pyrrolidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-4-(2-hydroxy-3-(1-pyrrolidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one: Similar in structure but may have different substituents or functional groups.

    Pyrido-Oxazinones: A class of compounds with similar core structures but varying side chains.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may differ from other similar compounds.

Properties

CAS No.

86267-20-1

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

4-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-2,2-dimethylpyrido[3,2-b][1,4]oxazin-3-one

InChI

InChI=1S/C16H23N3O3/c1-16(2)15(21)19(14-13(22-16)6-5-7-17-14)11-12(20)10-18-8-3-4-9-18/h5-7,12,20H,3-4,8-11H2,1-2H3

InChI Key

OULBZCCFXMGBRH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC=N2)CC(CN3CCCC3)O)C

Origin of Product

United States

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